molecular formula C7H10O3 B13890054 Methyl (oxolan-2-ylidene)acetate CAS No. 52196-15-3

Methyl (oxolan-2-ylidene)acetate

Cat. No.: B13890054
CAS No.: 52196-15-3
M. Wt: 142.15 g/mol
InChI Key: IDQLRMOCCRRXCS-UHFFFAOYSA-N
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Description

METHYL E-(DIHYDROFURAN-2-YLIDENE)ACETATE, also known as methyl 2-(oxolan-2-ylidene)acetate, is an organic compound with the molecular formula C7H10O3 and a molecular weight of 142.15 g/mol. This compound is characterized by the presence of a dihydrofuran ring and an ester functional group, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL E-(DIHYDROFURAN-2-YLIDENE)ACETATE typically involves the reaction of dihydrofuran derivatives with acetic acid or its derivatives under specific conditions. One common method includes the esterification of dihydrofuran-2-carboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid.

Industrial Production Methods

Industrial production of METHYL E-(DIHYDROFURAN-2-YLIDENE)ACETATE often employs continuous flow reactors to ensure consistent product quality and yield. The process involves the use of high-purity reactants and optimized reaction conditions to achieve high efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

METHYL E-(DIHYDROFURAN-2-YLIDENE)ACETATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted esters, depending on the specific reagents and conditions used.

Scientific Research Applications

METHYL E-(DIHYDROFURAN-2-YLIDENE)ACETATE has a wide range of applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: It is investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: The compound is utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of METHYL E-(DIHYDROFURAN-2-YLIDENE)ACETATE involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active dihydrofuran moiety, which can then participate in various biochemical reactions. The compound’s effects are mediated through its interaction with enzymes and receptors involved in metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    METHYL 2-FUROATE: Similar in structure but lacks the dihydrofuran ring.

    METHYL 3-FUROATE: Contains a furan ring instead of a dihydrofuran ring.

    METHYL 2-(TETRAHYDROFURAN-2-YLIDENE)ACETATE: Similar but with a tetrahydrofuran ring instead of a dihydrofuran ring.

Uniqueness

METHYL E-(DIHYDROFURAN-2-YLIDENE)ACETATE is unique due to its dihydrofuran ring, which imparts distinct chemical reactivity and biological activity compared to its analogs. This structural feature makes it a valuable intermediate in the synthesis of various bioactive compounds and industrial chemicals.

Biological Activity

Methyl (oxolan-2-ylidene)acetate is an organic compound that has garnered interest for its potential biological activities. This article examines the biological activity of this compound, focusing on its interactions with biomolecules, therapeutic applications, and mechanisms of action based on available research.

Chemical Structure and Properties

This compound is characterized by its unique oxolane ring structure combined with an acetate functional group. This configuration may influence its reactivity and biological interactions. The molecular formula is C7H10O3C_7H_{10}O_3, and it exhibits properties typical of acetate esters, including solubility in organic solvents.

The biological activity of this compound primarily involves its interactions with specific molecular targets. It can act as a nucleophile or electrophile depending on the reaction conditions, facilitating various chemical processes that may lead to biological effects. Its structure allows it to participate in reactions that could modulate enzyme activities or influence cellular signaling pathways.

Biological Activity and Therapeutic Applications

Research indicates that this compound may have several potential therapeutic applications:

  • Antimicrobial Activity : Preliminary studies suggest that compounds similar to this compound exhibit antimicrobial properties, making them candidates for further investigation in treating infections caused by resistant bacteria .
  • Antitumor Properties : Some derivatives of acetate esters have shown promise in inhibiting cancer cell proliferation. For instance, compounds with similar structural features have been tested against various cancer cell lines, demonstrating the ability to induce apoptosis .
  • Enzyme Inhibition : The compound may also interact with specific enzymes, potentially inhibiting their activity. For example, studies on structurally related compounds have shown effective inhibition against carbonic anhydrases, which are important in various physiological processes .

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to this compound:

  • Antimicrobial Studies : A study evaluated the antimicrobial efficacy of various acetate derivatives against common pathogens. Compounds were tested for their minimum inhibitory concentrations (MICs), revealing significant activity against Gram-positive and Gram-negative bacteria .
  • Cancer Cell Line Testing : Research involving cancer cell lines such as MDA-MB-231 demonstrated that certain acetate derivatives could significantly reduce cell viability and induce apoptosis. The most effective compounds showed IC50 values in the low micromolar range, indicating potent antitumor activity .
  • Enzyme Interaction Studies : Investigations into enzyme inhibition highlighted the potential of acetate derivatives to inhibit key metabolic enzymes, suggesting a mechanism through which these compounds can exert their biological effects. For instance, a derivative was found to bind competitively to the active site of carbonic anhydrase IX, showing promising selectivity for cancer therapy applications .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AntitumorInduces apoptosis in cancer cell lines like MDA-MB-231
Enzyme InhibitionInhibits carbonic anhydrase IX

Properties

CAS No.

52196-15-3

Molecular Formula

C7H10O3

Molecular Weight

142.15 g/mol

IUPAC Name

methyl 2-(oxolan-2-ylidene)acetate

InChI

InChI=1S/C7H10O3/c1-9-7(8)5-6-3-2-4-10-6/h5H,2-4H2,1H3

InChI Key

IDQLRMOCCRRXCS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C=C1CCCO1

Origin of Product

United States

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